But-2-yn-1-amine
Overview
Description
But-2-yn-1-amine, also known as 2-butynylamine, is an organic compound with the molecular formula C4H7N. It is a member of the propargylamine family, characterized by the presence of a triple bond between the second and third carbon atoms and an amine group attached to the first carbon atom. This compound is a colorless liquid with a distinct odor and is used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: But-2-yn-1-amine can be synthesized through various methods, including:
A3 Coupling Reaction: This method involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst, typically copper or gold.
Reduction of Propargyl Halides: Propargyl halides can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale A3 coupling reactions due to their efficiency and high yield. The use of solvent-free conditions and green chemistry principles is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: But-2-yn-1-amine undergoes various chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
But-2-yn-1-amine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of but-2-yn-1-amine and its derivatives often involves the inhibition of specific enzymes. For example, propargylamines like this compound can inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Propargylamine: Similar structure with a triple bond and an amine group, used in similar applications.
Pargyline: A propargylamine derivative used as a monoamine oxidase inhibitor.
Rasagiline: Another propargylamine derivative with neuroprotective properties.
Uniqueness: But-2-yn-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis. Its ability to inhibit monoamine oxidase enzymes makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
but-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIBZCIFHPPKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503951 | |
Record name | But-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41282-40-0 | |
Record name | But-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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